6-(tert-Butoxy)picolinaldehyde
Overview
Description
Synthesis Analysis
6-(tert-Butoxy)picolinaldehyde and its derivatives are synthesized through various methods, involving the modification of picolinaldehyde or its analogs. For instance, derivatives of picolinaldehyde have been synthesized for use as analytical reagents, demonstrating the versatility of the picolinaldehyde backbone in chemical synthesis. The introduction of substituents like methyl, chloro, or nitro groups at specific positions significantly affects the compound's basicity and reactivity towards metal ions, showcasing the importance of structural modifications in determining chemical behavior (Otomo & Kodama, 1973).
Scientific Research Applications
1. Controlled Ring-Opening Polymerization
- Application Summary : This research involves the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids .
- Methods and Procedures : The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .
- Results and Outcomes : The polymerization resulted in poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol −1 and a narrow molecular weight distribution (PDI = 1.003–1.026) .
2. Formation of O-tert-Butoxy Carbonates
- Application Summary : This research presents a new, efficient, and catalyst-free microwave-assisted approach for the formation of O-tert-butoxy carbonates .
- Methods and Procedures : The O-tert-butoxycarbonylation of various structurally diverse hydroxy compounds was carried out with (Boc)2O under microwave radiation .
- Results and Outcomes : The corresponding O-tert-butoxy carbonates were obtained in good to excellent yields in a short reaction time without any side reactions .
3. tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids
- Application Summary : This research involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) for dipeptide synthesis .
- Methods and Procedures : A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results and Outcomes : The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
4. The tert-Butyl Group in Chemistry and Biology
- Application Summary : This research highlights the unique reactivity pattern elicited by the crowded tert-butyl group by summarizing characteristic applications .
- Methods and Procedures : The use of this simple hydrocarbon moiety in chemical transformations, its relevance in Nature, and its implication in biosynthetic and biodegradation pathways are described .
- Results and Outcomes : The tert-butyl group’s unique reactivity pattern is highlighted, and its possible application in biocatalytic processes is described .
5. tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids
- Application Summary : This research involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) for dipeptide synthesis .
- Methods and Procedures : A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results and Outcomes : The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
6. Controlled Ring-Opening Polymerization
- Application Summary : This research involves the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids .
- Methods and Procedures : The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .
- Results and Outcomes : The polymerization resulted in poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol −1 and a narrow molecular weight distribution (PDI = 1.003–1.026) .
Safety And Hazards
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)13-9-6-4-5-8(7-12)11-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCFGUKZOQKUSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375472 | |
Record name | 6-tert-Butoxypyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butoxy)picolinaldehyde | |
CAS RN |
195044-13-4 | |
Record name | 6-tert-Butoxypyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(tert-butoxy)picolinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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